Dihexadecyl hydrogen phosphate

Catalog No.
S560890
CAS No.
2197-63-9
M.F
C32H67O4P
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexadecyl hydrogen phosphate

CAS Number

2197-63-9

Product Name

Dihexadecyl hydrogen phosphate

IUPAC Name

dihexadecyl hydrogen phosphate

Molecular Formula

C32H67O4P

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)

InChI Key

RNPXCFINMKSQPQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC

Synonyms

dicetyl phosphate, dicetylphosphate, dicetylphosphate potassium salt, dihexadecyl phosphate

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC

Model Membrane Formation:

Due to its negatively charged nature, dihexadecyl hydrogen phosphate plays a crucial role in creating model membranes. These artificial membranes mimic the structure and function of natural cell membranes, allowing scientists to study various cellular processes like membrane fluidity, protein-lipid interactions, and drug-membrane interactions.

Studies have shown that dihexadecyl hydrogen phosphate can be combined with other lipids to form various types of model membranes, including:

  • Liposomes: These are spherical vesicles used to encapsulate and deliver drugs, nucleotides, and other molecules into cells .
  • Micelles: These are spherical structures formed by the self-assembly of dihexadecyl hydrogen phosphate in aqueous solutions. They are used to solubilize hydrophobic molecules in water and study their behavior .
  • Supported lipid bilayers: These are planar membranes formed on a solid support, used to study membrane-protein interactions and membrane biophysics .

Drug Delivery Research:

The ability of dihexadecyl hydrogen phosphate to form liposomes makes it valuable in drug delivery research. Liposomes formed with dihexadecyl hydrogen phosphate can encapsulate therapeutic agents and deliver them to specific cells or tissues, potentially improving drug targeting and reducing side effects.

Research is ongoing to explore the use of dihexadecyl hydrogen phosphate-based liposomes for delivering various drugs, including:

  • Anti-cancer drugs
  • Gene therapy vectors
  • Vaccines

Other Applications:

Dihexadecyl hydrogen phosphate also finds applications in other areas of scientific research, such as:

  • Studying membrane protein function: By incorporating dihexadecyl hydrogen phosphate into model membranes, researchers can study the activity and interactions of membrane proteins in a controlled environment .
  • Developing biosensors: Dihexadecyl hydrogen phosphate can be used to create biosensors that detect specific molecules or biological events by incorporating them into the membrane structure .

Dihexadecyl hydrogen phosphate is an organic compound with the chemical formula C32H67O4P and a molecular weight of 530.87 g/mol. It is classified as a phosphoric acid ester and is characterized by two long-chain alkyl groups derived from hexadecane, making it a hydrophobic surfactant. This compound is often utilized in various chemical and biological applications due to its unique properties, including its ability to form vesicles and micelles in aqueous solutions. The structure features a phosphate group bonded to two hexadecyl chains, contributing to its amphiphilic characteristics.

DHP's primary mechanism of action lies in its ability to form artificial membranes. Due to its amphiphilic nature, DHP can self-assemble in aqueous solutions, with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, forming a bilayer structure that mimics the lipid bilayer of natural cell membranes []. These artificial membranes can be used to study membrane proteins, transport mechanisms, and drug-membrane interactions [].

DHP can also be incorporated into liposomes and niosomes, which are microscopic vesicles used for drug delivery research. By adding DHP to these vesicles, researchers can modify their surface charge and interaction with surrounding environments [].

While detailed safety data might not be readily available for DHP specifically, as it's a research compound, some general safety considerations for handling phospholipids can be applied.

  • Phospholipids can be irritating to the skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Organic solvents used in conjunction with DHP may have additional flammability or health hazards. Always consult the safety data sheet (SDS) for the specific solvent being used.
, primarily due to its phosphate functional group. Notable reactions include:

  • Esterification: The compound can undergo esterification reactions with alcohols, leading to the formation of dihexadecyl phosphates.
  • Hydrolysis: In the presence of water, dihexadecyl hydrogen phosphate can hydrolyze to yield dihexadecyl phosphate and phosphoric acid.
  • Electro

Research indicates that dihexadecyl hydrogen phosphate exhibits biological activity, particularly as a surfactant. Its hydrophobic nature allows it to interact with biological membranes, influencing membrane fluidity and permeability. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs within vesicles formed by the compound .

Several methods are employed for synthesizing dihexadecyl hydrogen phosphate:

  • Direct Phosphorylation: This method involves reacting hexadecanol with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to produce dihexadecyl hydrogen phosphate.
  • Transesterification: Hexadecanol can be reacted with phosphoric acid or its derivatives in the presence of a catalyst to yield the desired product.
  • Electrochemical Methods: Recent studies have explored using electrochemical techniques to synthesize composites involving dihexadecyl hydrogen phosphate, enhancing its properties for specific applications .

Dihexadecyl hydrogen phosphate finds diverse applications across various fields:

  • Electrochemistry: It is used in the preparation of modified electrodes for sensing applications, particularly in detecting biomolecules and pharmaceuticals .
  • Drug Delivery: Its ability to form vesicles makes it suitable for encapsulating and delivering hydrophobic drugs effectively.
  • Nanotechnology: The compound is utilized in synthesizing nanoparticles, particularly semiconductor particles stabilized by dihexadecyl hydrogen phosphate .

Studies have focused on the interaction of dihexadecyl hydrogen phosphate with various substances:

  • Biomolecules: Research has demonstrated its capability to interact with proteins and nucleic acids, influencing their stability and activity.
  • Nanoparticles: Interaction studies reveal that dihexadecyl hydrogen phosphate can stabilize nanoparticles, enhancing their performance in biomedical applications .
  • Electrochemical Sensors: The compound's role in modifying electrode surfaces has been extensively studied, showing improved sensitivity and selectivity in detecting analytes .

Dihexadecyl hydrogen phosphate shares similarities with several other phosphoric acid esters. Notable similar compounds include:

Compound NameStructure CharacteristicsUnique Features
Diethyl Hydrogen PhosphateTwo ethyl groups attached to phosphateLower hydrophobicity compared to dihexadecyl
Dioctyl Hydrogen PhosphateTwo octyl groups attached to phosphateSimilar surfactant properties but shorter chains
Dodecyl Hydrogen PhosphateTwo dodecyl groups attached to phosphateIntermediate hydrophobicity

Uniqueness of Dihexadecyl Hydrogen Phosphate

Dihexadecyl hydrogen phosphate stands out due to its long hydrocarbon chains, which provide enhanced hydrophobicity compared to shorter-chain analogs. This unique property allows it to form stable vesicles and micelles more effectively than compounds with shorter alkyl chains. Its applications in drug delivery and nanotechnology further highlight its distinctive utility in both chemical and biological contexts.

XLogP3

14.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

546.47769761 g/mol

Monoisotopic Mass

546.47769761 g/mol

Heavy Atom Count

37

Melting Point

74.5 °C

UNII

2V6E5WN99N

Related CAS

17026-47-0 (potassium salt)
26527-54-8 (aluminum dicetyl phosphate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 34 of 70 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2197-63-9

Wikipedia

Dihexadecyl phosphate

Use Classification

Cosmetics -> Emulsifying

General Manufacturing Information

1-Hexadecanol, 1,1'-(hydrogen phosphate): ACTIVE

Dates

Modify: 2023-08-15

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